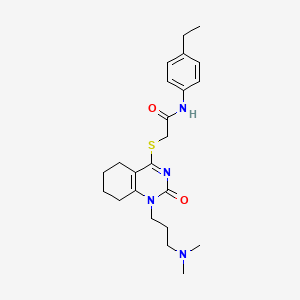

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide

Descripción

This compound is a synthetic acetamide derivative featuring a hexahydroquinazolinone core modified with a dimethylaminopropyl side chain and a thioether linkage. The acetamide moiety is substituted with a 4-ethylphenyl group, distinguishing it from structurally related analogs. The ethyl group on the phenyl ring contributes to lipophilicity, which could influence membrane permeability and pharmacokinetic properties .

Propiedades

IUPAC Name |

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O2S/c1-4-17-10-12-18(13-11-17)24-21(28)16-30-22-19-8-5-6-9-20(19)27(23(29)25-22)15-7-14-26(2)3/h10-13H,4-9,14-16H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTBRXRNNLUHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the quinazolinone core with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.

Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol, such as 4-ethylphenylthiol, under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Structural Characteristics

This compound features a unique structural arrangement that includes:

- Hexahydroquinazoline Core : This bicyclic structure is essential for its biological activity.

- Thioether Linkage : Facilitates interactions with biological targets.

- Dimethylamino Group : Enhances pharmacological properties by influencing solubility and receptor interactions.

Biological Activities

Research indicates that compounds similar to 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide exhibit a variety of biological activities:

Antimicrobial Properties

Quinazoline derivatives have shown significant antibacterial effects. Studies suggest that this compound may inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Matrix Metalloproteinase Inhibition

The compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which are involved in various pathological processes including cancer metastasis and tissue remodeling. The unique structural features enhance its binding affinity to MMPs.

Anticancer Activity

Preliminary studies indicate that similar compounds can inhibit tumor growth in xenograft models by interfering with specific signaling pathways associated with cancer cell proliferation . This suggests that 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide may also possess anticancer properties worth exploring further.

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

- Anticancer Activity : A study demonstrated that a structurally similar compound inhibited tumor growth by targeting the Akt/mTOR signaling pathway in breast cancer models.

- Antimicrobial Effects : Research on quinazoline derivatives has shown efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli, indicating that this compound could be effective against resistant strains of bacteria.

Mecanismo De Acción

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and dimethylamino propyl side chain. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways would need to be elucidated through further research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other acetamide derivatives, but key differences in substituents lead to variations in physicochemical and biological properties:

*Estimated values based on substituent contributions.

- 4-Ethylphenyl vs.

- Thioether Linkage : Present in both the target compound and its CHEMENU analog, this group may confer redox activity or modulate metabolic stability compared to oxygen/selenium analogs.

Lumping Strategy and Environmental Behavior

Organic compounds with similar backbones (e.g., hexahydroquinazolinone derivatives) are often grouped in environmental models to predict degradation pathways or toxicity. For instance, the "lumping strategy" () would classify the target compound with other thioether-containing acetamides, assuming shared reactivity in oxidation or hydrolysis processes. However, substituents like the 4-ethylphenyl group may introduce divergent behaviors (e.g., slower biodegradation due to hydrophobicity) that lumping overlooks .

Actividad Biológica

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide (CAS Number: 941872-79-3) is a complex organic molecule notable for its unique structural features and potential biological activities. It combines a quinazolinone core with a thioether linkage and a dimethylamino propyl side chain, which may enhance its solubility and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 450.6 g/mol. Its structure includes:

- Quinazolinone Core : Known for various biological activities.

- Dimethylamino Propyl Side Chain : Enhances solubility and target interaction.

- Thioether Linkage : May confer distinct pharmacological properties.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit significant biological activities including:

- Anticancer Activity : Compounds derived from quinazolinone cores have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial and fungal pathogens.

- Neuropharmacological Effects : The dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in the context of antidepressant activity.

Anticancer Activity

A study investigating the anticancer potential of quinazolinone derivatives found that compounds similar to our target molecule significantly inhibited cell growth in several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2a | MCF7 | 15 | Apoptosis induction |

| 2b | A549 | 10 | Migration inhibition |

| Target | HT1080 | 12 | Apoptosis and migration inhibition |

Antimicrobial Activity

Research has shown that quinazolinone derivatives possess antimicrobial properties against various strains of bacteria and fungi. For instance, a derivative demonstrated significant activity against Staphylococcus aureus and Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Neuropharmacological Studies

The dimethylamino group in the structure suggests potential interactions with serotonin transporters (SERT). Preliminary studies indicate that similar compounds can act as SERT inhibitors, which are crucial for the development of antidepressants.

Case Studies

- In Vivo Studies : In animal models, compounds similar to our target were tested for their ability to inhibit tumor growth. Results indicated a significant reduction in tumor size compared to controls.

- Cell Migration Assays : In vitro assays demonstrated that treatment with the compound reduced migration in fibrosarcoma cells by approximately 50%, indicating its potential as an anti-metastatic agent.

Q & A

Q. What experimental frameworks address stability challenges under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.